![molecular formula C12H16N2O B3030804 4-(Indolin-5-yl)morpholine CAS No. 959238-58-5](/img/structure/B3030804.png)
4-(Indolin-5-yl)morpholine
Overview
Description
Scientific Research Applications
Cancer Research
4-(Indolin-5-yl)morpholine derivatives have significant implications in cancer research. For instance, the development of pyrimidone indoline amide PI3Kβ inhibitors, which involve 4-(indolin-5-yl)morpholine structures, has shown promise in the treatment of PTEN-deficient cancers. The study by Certal et al. (2014) demonstrates the efficacy of these compounds in in vivo models, highlighting their potential in cancer therapeutics (Certal et al., 2014).
Anticancer Drug Development
Research into the synthesis and biological screening of N-substituted indolines and morpholines for cytotoxic activity has been conducted, as described by Doan et al. (2016). This study focuses on the development of novel anticancer drugs, testing various derivatives for their effects on osteosarcoma and Human Embryonic Kidney cells (Doan et al., 2016).
Chemical Synthesis and Applications
The synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine, as explored by Lei et al. (2017), presents an example of its application in chemical synthesis. This compound, an important intermediate, exhibits properties inhibiting tumor necrosis factor alpha and nitric oxide (Lei et al., 2017).
Neurokinin-1 Receptor Antagonist Development
Harrison et al. (2001) discuss the development of a neurokinin-1 receptor antagonist, highlighting a compound with a 4-(indolin-5-yl)morpholine structure. This research emphasizes the potential of such compounds in treatments for emesis and depression (Harrison et al., 2001).
Antiplasmodial Properties
Najahi et al. (2014) investigated amino derivatives of indolone-N-oxide for their antiplasmodial properties, with a focus on compounds including 4-(indolin-5-yl)morpholine structures. This study contributes to the search for new antimalarial drugs (Najahi et al., 2014).
Safety And Hazards
“4-(Indolin-5-yl)morpholine” has a signal word of “Warning”. The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
4-(2,3-dihydro-1H-indol-5-yl)morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-2-12-10(3-4-13-12)9-11(1)14-5-7-15-8-6-14/h1-2,9,13H,3-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCOEKCFYZRMAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652972 | |
Record name | 5-(Morpholin-4-yl)-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Indolin-5-yl)morpholine | |
CAS RN |
959238-58-5 | |
Record name | 2,3-Dihydro-5-(4-morpholinyl)-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959238-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Morpholin-4-yl)-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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